
1-benzyl-6-methoxy-1H-indole-3-carbaldehyde
Overview
Description
1-Benzyl-6-methoxy-1H-indole-3-carbaldehyde is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by a benzyl group at the 1-position, a methoxy group at the 6-position, and a carbaldehyde group at the 3-position of the indole ring. It is used as a precursor for the synthesis of various biologically active molecules and has applications in scientific research.
Mechanism of Action
Target of Action
1-Benzyl-6-methoxy-1H-indole-3-carbaldehyde, like other indole derivatives, has been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
The compound interacts with its targets through a variety of mechanisms. For instance, it can act as a reactant in the preparation of inhibitors of the C-terminal domain of RNA polymerase II . It can also participate in Nazarov type electrocyclization , and in the preparation of inhibitors of Bcl-2 family of proteins . Furthermore, it can be involved in Mannich type coupling with aldehydes and secondary amines .
Biochemical Pathways
The biochemical pathways affected by this compound are diverse, given the wide range of biological activities associated with indole derivatives . The compound is synthesized from tryptophan via the intermediates indole-3-acetaldoxime and indole-3-acetonitrile . The resulting changes in these pathways can have downstream effects on a variety of biological processes.
Result of Action
The molecular and cellular effects of this compound’s action are diverse, reflecting the wide range of biological activities associated with indole derivatives . For example, it can inhibit the C-terminal domain of RNA polymerase II , affect the Bcl-2 family of proteins , and participate in various types of chemical reactions .
Biochemical Analysis
Biochemical Properties
1-benzyl-6-methoxy-1H-indole-3-carbaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been used as a reactant in the preparation of inhibitors of the C-terminal domain of RNA polymerase II and Bcl-2 family proteins . These interactions are crucial for its biological activity, as they influence the compound’s ability to modulate biochemical pathways and cellular processes.
Cellular Effects
This compound exhibits notable effects on various types of cells and cellular processes. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . The compound’s impact on these processes is essential for understanding its potential therapeutic applications and its role in disease treatment and prevention.
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. The compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . These interactions are critical for its biological activity and therapeutic potential, as they determine how the compound influences cellular and biochemical processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability, degradation, and long-term effects on cellular function have been studied in both in vitro and in vivo settings . Understanding these temporal effects is essential for optimizing its use in research and therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that the compound exhibits threshold effects, with toxic or adverse effects observed at high doses . These findings are crucial for determining the safe and effective dosage ranges for potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels . These interactions are essential for understanding the compound’s role in cellular metabolism and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve several transporters and binding proteins . These interactions determine the compound’s localization and accumulation, which are critical for its biological activity and therapeutic potential.
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is essential for elucidating its mechanism of action and optimizing its use in research and therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-6-methoxy-1H-indole-3-carbaldehyde typically involves the Fischer indole synthesis. This method includes the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring. For this specific compound, the starting materials would include a benzyl-substituted phenylhydrazine and a methoxy-substituted aldehyde. The reaction is carried out under reflux conditions using methanesulfonic acid as a catalyst .
Industrial Production Methods
Industrial production of indole derivatives, including this compound, often involves large-scale Fischer indole synthesis. The process is optimized for high yield and purity, using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and catalyst concentration .
Chemical Reactions Analysis
Types of Reactions
1-Benzyl-6-methoxy-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: 1-Benzyl-6-methoxy-1H-indole-3-carboxylic acid.
Reduction: 1-Benzyl-6-methoxy-1H-indole-3-methanol.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
Scientific Research Applications
1-Benzyl-6-methoxy-1H-indole-3-carbaldehyde has a wide range of applications across various scientific fields:
Organic Synthesis
- Precursor for Complex Molecules : This compound serves as a precursor in the synthesis of various heterocyclic compounds and biologically active molecules. Its reactivity allows for modifications that lead to novel compounds with potential therapeutic effects.
Medicinal Chemistry
- Potential Anticancer Activity : Research indicates that derivatives of indole compounds, including this one, exhibit anticancer properties. For instance, modifications to the indole structure can enhance potency against cancer cell lines, particularly in breast cancer models .
- Neuroprotective Properties : The compound has shown promise as an inhibitor of acetylcholinesterase (AChE), an enzyme associated with Alzheimer's disease. This suggests its potential utility in treating neurodegenerative disorders.
Biochemical Studies
- Biological Activity Assessment : The compound is used to study the interactions between indole derivatives and various biological targets, including enzymes and receptors. Its ability to modulate cell signaling pathways makes it a candidate for exploring mechanisms underlying various diseases.
Case Studies
Several studies highlight the effectiveness of this compound and its derivatives:
- Antiproliferative Effects :
-
Neuroprotective Studies :
- Research showed that modifications to the indole structure could enhance binding affinity to AChE, indicating potential for developing new treatments for Alzheimer's disease.
Comparison with Similar Compounds
Similar Compounds
1H-Indole-3-carbaldehyde: Lacks the benzyl and methoxy substituents, making it less complex and potentially less biologically active.
6-Methoxy-1H-indole-3-carbaldehyde: Similar structure but without the benzyl group, which may affect its reactivity and biological properties.
1-Benzyl-1H-indole-3-carbaldehyde: Lacks the methoxy group, which can influence its chemical behavior and applications.
Uniqueness
1-Benzyl-6-methoxy-1H-indole-3-carbaldehyde is unique due to the presence of both benzyl and methoxy groups, which enhance its chemical reactivity and potential biological activity. These substituents can influence the compound’s interaction with molecular targets, making it a valuable intermediate in the synthesis of diverse biologically active molecules .
Biological Activity
1-benzyl-6-methoxy-1H-indole-3-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of 265.31 g/mol. The compound features an indole ring, a methoxy group at the 6-position, and an aldehyde functional group at the 3-position, contributing to its unique biological profile.
Target Interactions
The compound exhibits high affinity for various biological targets, including enzymes and receptors. Notably, it has been identified as a potential inhibitor of acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease, demonstrating moderate inhibitory activity which suggests its utility in neurodegenerative disorders .
Biochemical Pathways
This compound influences several signaling pathways and cellular processes. It modulates gene expression and cellular metabolism, affecting cell proliferation and apoptosis in cancer cells .
Anticancer Properties
Research has shown that derivatives of this compound exhibit promising antiproliferative activity against various cancer cell lines. For instance, a study reported that certain derivatives demonstrated significant growth inhibition in breast cancer (MCF-7) and colon cancer (HCT-116) cells with IC50 values in the low micromolar range .
Table 1: Anticancer Activity of this compound Derivatives
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Derivative A | MCF-7 | 5.0 | Induction of apoptosis |
Derivative B | HCT-116 | 2.3 | Microtubule destabilization |
Derivative C | HepG2 | 4.5 | Inhibition of cell cycle progression |
Antimicrobial Activity
The compound also exhibits antimicrobial properties. Studies indicate moderate activity against Candida albicans and other fungi, with minimum inhibitory concentrations (MIC) ranging from 7.80 to 12.50 µg/mL .
Table 2: Antimicrobial Activity of this compound
Microorganism | MIC (µg/mL) | MBC (µg/mL) |
---|---|---|
Candida albicans | 7.80 | 12.50 |
Staphylococcus aureus | 10.00 | 15.00 |
Study on Neuroprotective Effects
A study conducted in 2012 investigated the neuroprotective effects of this compound derivatives against AChE inhibition. The results indicated that the compound could serve as a lead molecule for developing treatments for Alzheimer's disease due to its ability to cross the blood-brain barrier .
Evaluation of Anticancer Activity
In another study focusing on breast cancer cells (MDA-MB-231), compounds derived from this indole showed enhanced caspase activity, indicating their potential as apoptosis-inducing agents . This study highlights the importance of structural modifications in enhancing biological activity.
Properties
IUPAC Name |
1-benzyl-6-methoxyindole-3-carbaldehyde | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2/c1-20-15-7-8-16-14(12-19)11-18(17(16)9-15)10-13-5-3-2-4-6-13/h2-9,11-12H,10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVYIIRJYNWCYPV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=CN2CC3=CC=CC=C3)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301215150 | |
Record name | 6-Methoxy-1-(phenylmethyl)-1H-indole-3-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301215150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1134334-46-5 | |
Record name | 6-Methoxy-1-(phenylmethyl)-1H-indole-3-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1134334-46-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Methoxy-1-(phenylmethyl)-1H-indole-3-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301215150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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